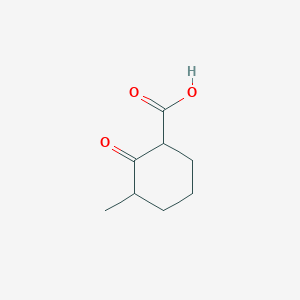
3-Methyl-2-oxocyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-oxocyclohexane-1-carboxylic acid is a cyclic keto acid with the molecular formula C8H12O3 It is a derivative of cyclohexane, featuring a methyl group, a keto group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-2-oxocyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 2-acetoxy-1,4-ethoxycarbonylcyclohexane . Another method includes the reaction of 2-oxocyclohexane-1-carboxylates with but-3-en-2-one in a Michael addition reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, particularly at the keto and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: This compound can be oxidized to form this compound.
Reduction: Reduction can yield 3-methyl-2-hydroxycyclohexane-1-carboxylic acid.
Substitution: Substitution reactions can produce various derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-oxocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its keto and carboxylic acid groups play crucial roles in these interactions, facilitating the formation of intermediate compounds and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxo-1-cyclohexanecarboxylic acid: Similar in structure but lacks the methyl group.
Methyl 2-oxocyclohexane-1-carboxylate: An ester derivative with similar reactivity.
2,4-Dioxocyclohexane-1-carboxylic acid: Contains an additional keto group, leading to different reactivity patterns
Uniqueness
3-Methyl-2-oxocyclohexane-1-carboxylic acid is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural feature can affect the compound’s behavior in various chemical reactions and its interactions with biological molecules.
Eigenschaften
CAS-Nummer |
52456-87-8 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
3-methyl-2-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-5-3-2-4-6(7(5)9)8(10)11/h5-6H,2-4H2,1H3,(H,10,11) |
InChI-Schlüssel |
FKCDMTCPACJSRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
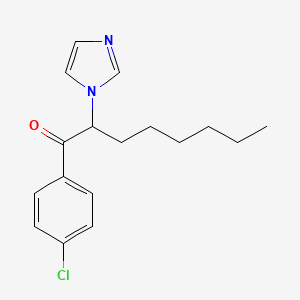
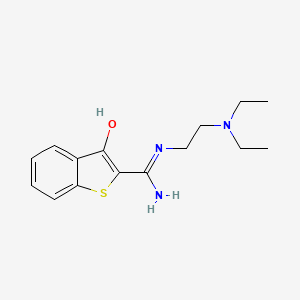
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)


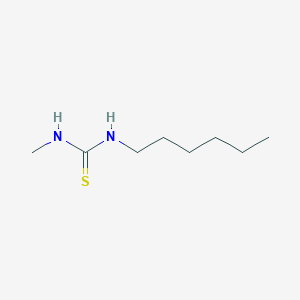
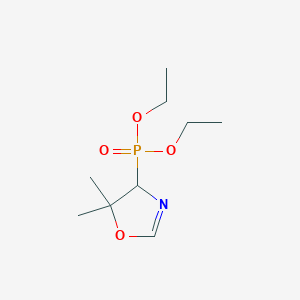
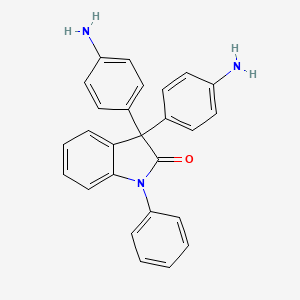
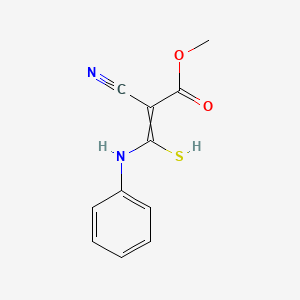
![4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline](/img/structure/B14651351.png)
